3-Morpholinobenzoic Acid
Overview
Description
3-Morpholinobenzoic Acid (CAS Number: 215309-00-5) is an organic compound belonging to the family of benzoic acids1. It has a molecular weight of 207.231.
Synthesis Analysis
The synthesis of 3-Morpholinobenzoic Acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides2. A mixture of the material obtained, 5M sodium hydroxide solution, and butanol was stirred and heated to 115°C for 18 hours. The mixture was evaporated and the residue was acidified by the addition of 1N aqueous hydrochloric acid solution2.
Molecular Structure Analysis
The molecular formula of 3-Morpholinobenzoic Acid is C11H13NO33. The InChI key is VSKFQESEPGOWBS-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Morpholinobenzoic Acid are complex and involve multiple steps. The process starts with the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction2.Physical And Chemical Properties Analysis
3-Morpholinobenzoic Acid is a solid at room temperature1. It has a melting point of 161°C1. The compound is considered to have high GI absorption and is BBB permeant2.Scientific Research Applications
Immunosuppressive Properties : RS-61443, a morpholinoethyl ester of mycophenolic acid, inhibits the synthesis of guanosine monophosphate, crucial in lymphocyte metabolism. This compound has shown potential in prolonging the survival of organ allografts and reversing acute rejection in animal models, hinting at its immunosuppressive capabilities (Sollinger et al., 1992).
Anticonvulsant Activity : Certain derivatives of morpholine, like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have demonstrated notable anticonvulsant activity in animal models without significant neurotoxicity. This suggests its potential in treating seizure disorders (Unverferth et al., 1998).
Topical Drug Delivery : Novel morpholinyl esters of certain acids have been synthesized and evaluated for their effectiveness in topical drug delivery. These compounds exhibit desirable properties like enhanced skin permeation, indicating their potential as prodrugs for topical applications (Rautio et al., 2000).
Synthesis of Enantiopure Compounds : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized through a practical route, proving its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich et al., 2007).
Antimicrobial Activities : 4-Thiomorpholine-4ylbenzohydrazide derivatives, prepared from morpholine, have been studied for their antimicrobial properties, indicating the role of morpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Pharmacological Investigations : Morpholine derivatives, such as 3:4:5-Trimethoxybenzoyl morpholine, have shown significant pharmacological effects, including tranquillizing and analgesic actions, in pharmacological studies (Vargha et al., 1962).
Antitumor Inhibitors : Certain 18β-glycyrrhetinic acid derivatives containing morpholine groups have been explored for their antitumor properties, providing insights into the development of potent antitumor agents (Cai et al., 2019).
Synthesis of Privileged Morpholine Building Blocks : The synthesis of enantiomerically pure morpholine building blocks remains a challenge in medicinal chemistry, and recent research focuses on developing efficient synthesis methods for such compounds (Stojiljkovic et al., 2022).
Medicinal Chemistry and Pharmacology : The morpholine ring, a common feature in numerous drugs and bioactive molecules, has been widely employed in medicinal chemistry due to its advantageous properties. It serves as a key component in various enzyme inhibitors and receptor affinity modulators (Kourounakis et al., 2020).
Synthesis of Optically Active Acids : Optically active morpholinecarboxylic acid and its thio analogues have been synthesized, showcasing the compound's versatility in creating enantiomerically pure intermediates for various applications (Kogami & Okawa, 1987).
Safety And Hazards
3-Morpholinobenzoic Acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It is harmful if swallowed5. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes6.
Future Directions
The future directions of 3-Morpholinobenzoic Acid research are not clearly defined in the literature. However, given its properties, it could potentially be used in various fields of research, including molecular biology, pharmaceuticals, and chemical synthesis7.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.
properties
IUPAC Name |
3-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKFQESEPGOWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383769 | |
Record name | 3-Morpholinobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinobenzoic Acid | |
CAS RN |
215309-00-5 | |
Record name | 3-Morpholinobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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